HBD Elimination: Permeability & Prodrug Potential
Methyl 2-morpholino-5-nitrobenzenecarboxylate possesses zero hydrogen bond donors (HBD = 0), whereas its direct hydrolysis product, 2-morpholino-5-nitrobenzoic acid (CAS 4036-83-3), possesses one hydrogen bond donor from the carboxylic acid -OH group . This difference is critical for membrane permeability: compounds with HBD = 0 generally exhibit higher passive diffusion across lipid bilayers compared to HBD = 1 analogs. The methyl ester also displays a computed XLogP3 of 1.4 and a LogD (pH 7.4) of 1.81 [1], indicating balanced lipophilicity suitable for both organic solvent solubility and potential cellular uptake, whereas the carboxylic acid form is substantially more polar and ionized at physiological pH, reducing passive membrane permeation.
| Evidence Dimension | Hydrogen bond donor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.4; LogD (pH 7.4) = 1.81 |
| Comparator Or Baseline | 2-Morpholino-5-nitrobenzoic acid (CAS 4036-83-3): HBD = 1 (carboxylic acid -OH); predicted to be ionized at physiological pH |
| Quantified Difference | ΔHBD = -1 (elimination of the acidic proton); XLogP3 difference estimated at ~0.5–1.0 log units lower for the acid based on carboxylic acid deionization |
| Conditions | In silico computed properties; HYDROWIN v1.67 estimation; Chembase/ ChemDiv LogD predictions |
Why This Matters
For procurement decisions in medicinal chemistry programs, the methyl ester form offers superior organic solubility and the absence of an ionizable acid proton, making it the preferred intermediate for reactions requiring anhydrous or non-aqueous conditions (e.g., amide coupling, Grignard additions), and a potential prodrug scaffold where ester hydrolysis in vivo releases the active acid.
- [1] Chembase. methyl 2-(morpholin-4-yl)-5-nitrobenzoate – LogD (pH 7.4) = 1.8062503, LogP = 1.8062503, Polar Surface Area = 84.59 Ų. Retrieved 2026-04-24. View Source
